![molecular formula C14H15F3N2O2S B2485297 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide CAS No. 459421-15-9](/img/structure/B2485297.png)
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical belongs to a class of compounds known for their potential in various applications due to their unique structural features. It shares a core structure with benzothiazin derivatives, which have been synthesized and studied for their biological activities, including antifungal, antioxidant, and antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions followed by cyclization. For instance, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have been synthesized by condensing substituted amines with maleic anhydride, followed by cyclization with o-aminothiophenol, showcasing a method that could be relevant for synthesizing the compound (Gupta & Wagh, 2006).
Molecular Structure Analysis
Structural elucidation techniques such as NMR, mass, and elemental analysis play a crucial role in confirming the identity of synthesized compounds. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were characterized in this manner, suggesting similar approaches for our target compound (Ahmad et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds often include reactions with various agents to introduce or modify functional groups. For example, the interaction with hydrazine hydrate for cyclization or with acetyl chloride for acetylation could be relevant for modifying the target compound to enhance its biological activity or solubility (Negrebetsky et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. Crystallographic analysis, for instance, provides insights into the molecular and crystal structure, aiding in the prediction of physical properties and potential applications (Bunev et al., 2013).
Chemical Properties Analysis
Chemical properties include reactivity towards different chemical reagents, stability under various conditions, and potential for chemical modifications. The synthesis and characterization of compounds like the target molecule often involve exploring these properties to determine their suitability for further development as bioactive molecules or for other applications (Mercadante et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
A series of compounds similar to the specified chemical structure have been synthesized and screened for their antifungal activity against various fungi such as Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. Some compounds exhibited appreciable antifungal activity, indicating their potential in developing new antifungal agents (Gupta & Wagh, 2006).
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound's derivatives have been investigated for their vibrational spectra, electronic properties, photochemical, and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). They show good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies have indicated these compounds' binding interactions with Cyclooxygenase 1 (COX1), suggesting potential in drug discovery (Mary et al., 2020).
Synthesis and Antimicrobial Activities
New derivatives of the compound have been synthesized and shown to possess antimicrobial activities against various bacteria, including Gram-positive strains such as Bacillus subtilis and Streptococcus lactis. This highlights the potential of these compounds in developing new antimicrobial agents (Dabholkar & Gavande, 2016).
Antioxidant Studies
Another study focused on the synthesis of N-substituted benzyl/phenyl derivatives and evaluated their antioxidant activities. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their use in creating antioxidant therapies (Ahmad et al., 2012).
Wirkmechanismus
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-7(2)18-12(20)6-11-13(21)19-9-5-8(14(15,16)17)3-4-10(9)22-11/h3-5,7,11H,6H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSVNSGFIGETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

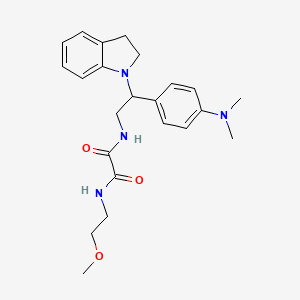
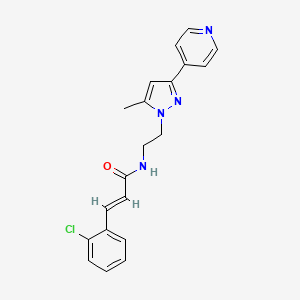
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)
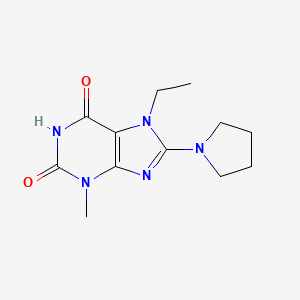
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)
![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)
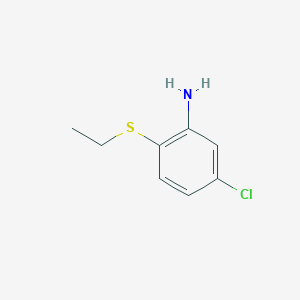

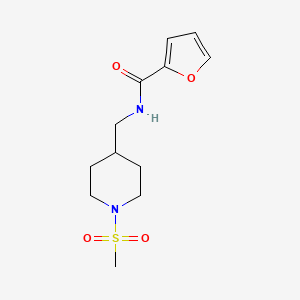
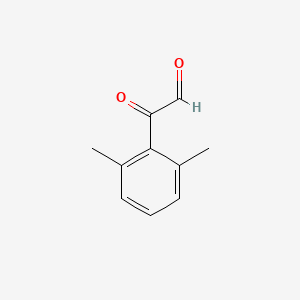
![4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2485236.png)
![2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2485237.png)